
Benzyl buta-2,3-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H10O2. It is an organic compound with a molecular weight of 174.196 g/mol. The structure consists of a benzyl group attached to a buta-2,3-dienoate moiety .
Preparation Methods
Synthetic Routes::
Michael Addition Reaction:
- Although not commonly produced on an industrial scale, benzyl buta-2,3-dienoate can be synthesized in a laboratory setting using the methods mentioned above.
Chemical Reactions Analysis
Benzyl buta-2,3-dienoate undergoes various chemical reactions:
Conjugate Addition: The double bond in the buta-2,3-dienoate moiety makes it susceptible to nucleophilic attack. Reagents like amines, thiols, or organometallic compounds can add to the double bond.
Hydrolysis: Treatment with aqueous acid or base leads to the hydrolysis of the ester group, yielding the corresponding carboxylic acid or alcohol.
Oxidation: Oxidizing agents can convert the double bond to a carbonyl group.
Reduction: Reduction of the double bond can yield the corresponding saturated compound.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Scientific Research Applications
Benzyl buta-2,3-dienoate finds applications in various fields:
Organic Synthesis: It serves as a versatile building block for the synthesis of other compounds.
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its reactivity and structural features.
Photophysics: Its conjugated system makes it interesting for studies related to light absorption and emission.
Mechanism of Action
- The exact mechanism of action for benzyl buta-2,3-dienoate depends on its specific application. its reactivity and functional groups allow it to participate in various chemical processes.
Comparison with Similar Compounds
- Benzyl buta-2,3-dienoate shares similarities with other conjugated dienes and esters. its unique combination of a benzyl group and a butadienoate moiety sets it apart.
Properties
CAS No. |
187661-86-5 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
InChI |
InChI=1S/C11H10O2/c1-2-6-11(12)13-9-10-7-4-3-5-8-10/h3-8H,1,9H2 |
InChI Key |
CTUHKECYXJFULO-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



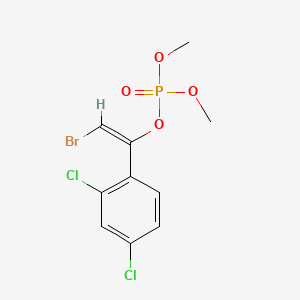

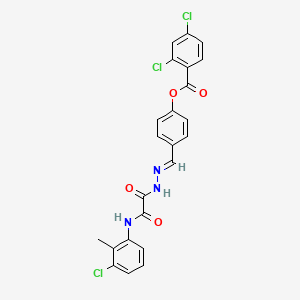
![3,3'-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid](/img/structure/B12056440.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12056450.png)
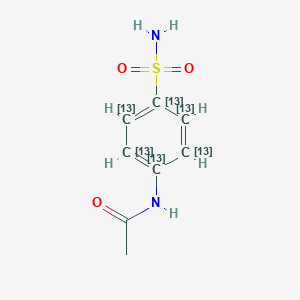
![2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-phenoxyphenyl)ethanone](/img/structure/B12056469.png)
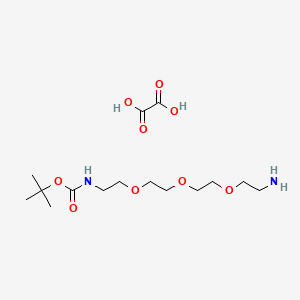
![(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-4-[(2R,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12056475.png)

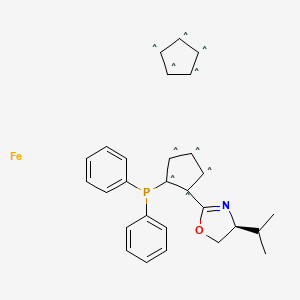
![[4-(Cyclohexylmethoxy)-3-methoxyphenyl]acetic acid](/img/structure/B12056489.png)
